molecular formula C13H11NO B1392142 3-Benzoyl-4-methylpyridine CAS No. 38824-77-0

3-Benzoyl-4-methylpyridine

Cat. No.: B1392142
CAS No.: 38824-77-0
M. Wt: 197.23 g/mol
InChI Key: AACDLDHWFSZMSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzoyl-4-methylpyridine is a chemical compound with the molecular formula C13H11NO and a molecular weight of 197.23 . It is also known as 4-Methyl-3-(phenylcarbonyl)pyridine.


Synthesis Analysis

The synthesis of compounds like this compound often involves electrophilic substitution reactions . A common method for the synthesis of boronic acids, which are often used in these reactions, involves the electrophilic trapping of an organometallic reagent with a boric ester .


Molecular Structure Analysis

The molecular structure of this compound includes a benzoyl group attached to the 3rd position of a 4-methylpyridine ring . Further detailed analysis would require more specific data or computational modeling .


Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 313.8±22.0 °C and a predicted density of 1.113±0.06 g/cm3 . Its pKa is predicted to be 3.90±0.18 .

Scientific Research Applications

Homolytic Phenylation Studies

  • Phenylation of 4-Methylpyridine with Benzoyl Peroxide : Vidal, Court, and Bonnier (1974) studied the homolytic phenylation of 4-methylpyridine using benzoyl peroxide. They observed different reactivities at the nuclear positions of 4-methylpyridine depending on the concentration of benzoyl peroxide, offering insights into the phenylation process and its variables (Vidal, Court, & Bonnier, 1974).

Chemical Synthesis and Reaction Studies

  • Formation of Complex Intermediate Compounds : Binkley and Sivik (1986) described the formation of complex intermediates like methyl 4-O-benzoyl-2, 6-dideoxy-3-O-(trifluoromethylsulfonyl)-β-D-arabino-hexopyranoside using derivatives of 4-methylpyridine. This study highlights the versatility of 4-methylpyridine derivatives in synthesizing novel compounds (Binkley & Sivik, 1986).

Application in Organic Chemistry

  • Tautomeric Equilibria in Organic Chemistry : Gawinecki et al. (2006) explored the effect of π-electron delocalization on tautomeric equilibria in benzoannulated 2-phenacylpyridines. This research shows how 4-methylpyridine derivatives can be used to understand tautomeric shifts, relevant in organic chemistry and drug design (Gawinecki et al., 2006).

Electrochemical and Spectral Studies

  • Electrochemical Analysis of Ni(II) and Co(II) Complexes : Saad (2014) conducted a comprehensive study on Ni(II) and Co(II) complexes derived from 1-benzoyl-3-(4-methylpyridin-2-yl) thiourea, examining their spectral and electrochemical properties. This study provides valuable information on the electrochemical behavior of 4-methylpyridine derivatives (Saad, 2014).

Redox Chemistry

  • Redox Chemistry of 4-Benzoyl-N-Methylpyridinium Cations : Leventis et al. (2001) investigated the redox chemistry of 4-benzoyl-N-methylpyridinium cations, revealing insights into the reversible one-electron reductions and the impact of hydrogen bonding on these processes. This research aids in understanding the redox behavior of related compounds (Leventis et al., 2001).

Future Directions

Research into similar compounds suggests potential applications in environmental remediation, such as the degradation of pyridines by bacterial strains . Additionally, the synthesis of novel fused heterocyclic compounds has been explored .

Mechanism of Action

Target of Action

Pyridine derivatives are known to interact with various biological targets, including enzymes and receptors

Mode of Action

Pyridine derivatives are known to exhibit diverse reactivity profiles . They can undergo various reactions such as addition, elimination, and isomerization . The specific interactions of 3-Benzoyl-4-methylpyridine with its targets and the resulting changes are subject to further investigation.

Biochemical Pathways

It’s known that pyridine derivatives can be metabolized by soil bacteria, suggesting that they may interact with microbial metabolic pathways

Pharmacokinetics

Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. Pyridine derivatives are generally soluble in water, which may influence their absorption and distribution . More comprehensive studies are needed to outline the pharmacokinetic properties of this compound.

Result of Action

Pyridine derivatives have been associated with various biological activities, including antimicrobial properties

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of certain bacteria in the soil can lead to the degradation of pyridine compounds . The specific environmental factors influencing this compound’s action require further investigation.

Biochemical Analysis

Biochemical Properties

3-Benzoyl-4-methylpyridine plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body . The nature of these interactions often involves the binding of this compound to the active site of the enzyme, thereby modulating its catalytic activity. Additionally, this compound can form complexes with metal ions, which can further influence its biochemical properties and interactions .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Furthermore, it can affect the expression of genes related to oxidative stress and inflammation, thereby impacting cellular homeostasis . The compound’s influence on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic fluxes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of the compound to specific biomolecules, such as enzymes and receptors. This binding can lead to either inhibition or activation of the target biomolecule. For instance, this compound has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or high temperatures . Over time, the degradation products of this compound can also influence cellular functions, leading to long-term effects on cell viability and function . In both in vitro and in vivo studies, the temporal effects of the compound are closely monitored to understand its stability and long-term impact.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways . At higher doses, it can induce toxic effects, including liver and kidney damage . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and the levels of key metabolites in the body . The compound’s interaction with cofactors, such as NADH and FAD, also plays a crucial role in its metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, the compound can be transported across cell membranes by organic cation transporters, which facilitate its uptake into cells . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is often found in the cytoplasm and can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that direct the compound to its specific compartments . The subcellular distribution of this compound can significantly influence its biochemical properties and interactions with other biomolecules.

Properties

IUPAC Name

(4-methylpyridin-3-yl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c1-10-7-8-14-9-12(10)13(15)11-5-3-2-4-6-11/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AACDLDHWFSZMSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Benzoyl-4-methylpyridine
Reactant of Route 2
Reactant of Route 2
3-Benzoyl-4-methylpyridine
Reactant of Route 3
Reactant of Route 3
3-Benzoyl-4-methylpyridine
Reactant of Route 4
Reactant of Route 4
3-Benzoyl-4-methylpyridine
Reactant of Route 5
Reactant of Route 5
3-Benzoyl-4-methylpyridine
Reactant of Route 6
Reactant of Route 6
3-Benzoyl-4-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.